molecular formula C11H19BrO3 B12532412 Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate CAS No. 651726-04-4

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate

Cat. No.: B12532412
CAS No.: 651726-04-4
M. Wt: 279.17 g/mol
InChI Key: JKXYNBXBIMSFIS-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is an organic compound with the molecular formula C11H19BrO3. It is a brominated ester that features a ketone group and multiple methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate can be synthesized through the reaction of zinc enolates of alkyl esters of substituted 4-bromo-3-oxoalkanoic acids with aldehydes . The reaction typically involves the formation of zinc enolates under specific conditions, followed by their reaction with aliphatic, unsaturated, or aromatic aldehydes to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Condensation Reactions: The ester group can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include substituted esters or amides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate involves its reactivity due to the presence of the bromine atom, ketone group, and ester group. These functional groups allow it to participate in various chemical reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate
  • Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate
  • Ethyl 4-bromo-2,2-diethyl-3-oxobutanoate

Uniqueness

Ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to similar compounds. The presence of the additional methyl group at the 5-position differentiates it from other brominated esters, influencing its chemical behavior and applications.

Properties

CAS No.

651726-04-4

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

ethyl 4-bromo-2,2,5-trimethyl-3-oxohexanoate

InChI

InChI=1S/C11H19BrO3/c1-6-15-10(14)11(4,5)9(13)8(12)7(2)3/h7-8H,6H2,1-5H3

InChI Key

JKXYNBXBIMSFIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(C(C)C)Br

Origin of Product

United States

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